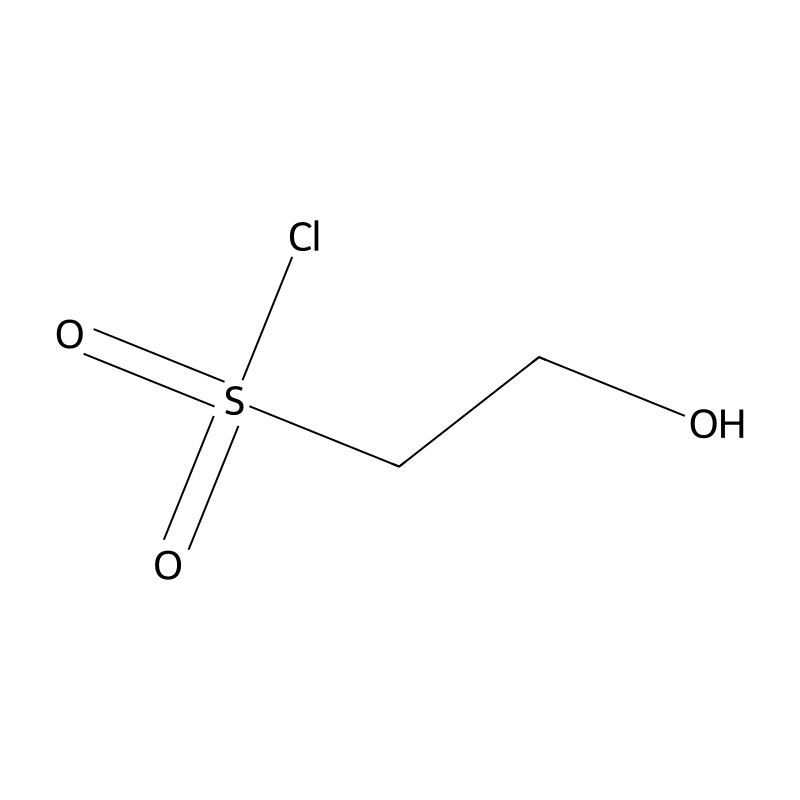

2-Hydroxyethane-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Hydroxyethane-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride functional group attached to a hydroxyethyl moiety. Its chemical formula is . This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, which are facilitated by the electrophilic nature of the sulfonyl chloride group. It serves as a versatile building block in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.

There is no documented information on the mechanism of action of 2-hydroxyethane-1-sulfonyl chloride in biological systems or its interaction with other compounds.

- Due to the lack of research, specific safety information is not available.

- However, considering its functional groups, some general safety precautions can be assumed:

- Likely corrosive due to the presence of a sulfonyl chloride group.

- May react exothermically with water.

- Standard laboratory practices for handling corrosive and potentially reactive chemicals should be followed.

- Organic synthesis: The presence of both a sulfonyl chloride group (SO2Cl) and a hydroxyl group (OH) in the same molecule makes 2-hydroxyethane-1-sulfonyl chloride an interesting building block for organic synthesis. The sulfonyl chloride group can act as an electrophile, readily undergoing nucleophilic substitution reactions with various nucleophiles. The hydroxyl group can further participate in reactions or serve as a directing group for further modifications. A scientific article describes 2-hydroxyethane-1-sulfonyl chloride as the first clearly proven preparation of a compound containing both an alcohol and a sulfonyl chloride group []. However, further exploration of its reactivity in various synthetic schemes is yet to be fully elucidated.

- Sulfonate ester chemistry: Sulfonyl chlorides are known precursors to sulfonate esters, which are widely used in organic chemistry as protecting groups for alcohols and phenols. It's possible that 2-hydroxyethane-1-sulfonyl chloride could be investigated for its potential use in the synthesis of specific sulfonate esters with unique properties due to the presence of the neighboring hydroxyl group.

2-Hydroxyethane-1-sulfonyl chloride participates in several key reactions:

- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines and alcohols to form sulfonamides and esters, respectively. This reaction typically occurs under mild conditions, allowing for the formation of various derivatives.

- Hydrolysis: In aqueous environments, 2-hydroxyethane-1-sulfonyl chloride can hydrolyze to form sodium 2-hydroxyethanesulfonate, particularly under kinetic control conditions .

- Reactivity with Triazoles: The compound can also engage in reactions with triazoles, leading to the formation of sulfonylated triazole derivatives. This is significant in drug discovery and synthesis .

The biological activity of 2-hydroxyethane-1-sulfonyl chloride is primarily linked to its derivatives. Sulfonamides derived from this compound have been studied for their antibacterial properties. These compounds inhibit bacterial growth by interfering with folic acid synthesis, a pathway critical for bacterial survival. Additionally, some derivatives exhibit anti-inflammatory and analgesic properties, making them relevant in pharmaceutical applications.

Several methods exist for synthesizing 2-hydroxyethane-1-sulfonyl chloride:

- Direct Chlorination: The compound can be synthesized through the chlorination of 2-hydroxyethanesulfonic acid using thionyl chloride or phosphorus pentachloride. This method allows for efficient conversion to the sulfonyl chloride form.

- Reaction with Chlorinating Agents: Another approach involves reacting 2-hydroxyethanesulfonic acid with chlorinating agents like oxalyl chloride or sulfuryl chloride under controlled conditions .

2-Hydroxyethane-1-sulfonyl chloride finds applications in various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of sulfonamide antibiotics and other therapeutic agents.

- Chemical Synthesis: The compound serves as a reagent in organic synthesis for creating sulfonamides and other functionalized compounds.

- Biochemical Research: It is utilized in studies involving enzyme inhibition and metabolic pathways due to its ability to modify biological molecules selectively.

Interaction studies involving 2-hydroxyethane-1-sulfonyl chloride often focus on its reactivity with biological nucleophiles. For example:

- Reactivity with Amines: Studies have shown that the compound reacts efficiently with primary and secondary amines under alkaline conditions, leading to the formation of sulfonamides .

- Influence on Enzyme Activity: Research has indicated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic applications.

Several compounds exhibit structural or functional similarities to 2-hydroxyethane-1-sulfonyl chloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethanesulfonyl chloride | Lacks hydroxyl group; used primarily as a reagent | |

| Propanesulfonyl chloride | Longer carbon chain; different reactivity profile | |

| Benzene sulfonyl chloride | Aromatic ring increases stability; used in drug synthesis | |

| Sulfanilamide | Contains an amine; significant antibacterial activity |

Uniqueness

The uniqueness of 2-hydroxyethane-1-sulfonyl chloride lies in its dual functionality as both a sulfonyl chloride and a hydroxy compound. This combination allows it to participate in diverse

The chlorination of mercaptoalkanols represents a foundational route for HESC synthesis. This method involves the direct chlorination of 2-mercaptoethanol (HSCH₂CH₂OH) using reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or sulfuryl chloride (SO₂Cl₂) in the presence of dimethylformamide (DMF) as a catalyst. Gilbert’s protocol, which employs chlorine gas (Cl₂) in aqueous suspensions, achieves a 94% yield of 2-chloroethanesulfonyl chloride (ClCH₂CH₂SO₂Cl), a precursor that can undergo further hydrolysis to form HESC. However, competing pathways often lead to byproducts, necessitating rapid work-up procedures. For instance, extraction with benzene followed by methylene chloride isolates HESC with a 28% yield, while the remaining product mixture contains 10% 2-chloroethanesulfonyl chloride and 7% unreacted starting material.

A comparative analysis of chlorinating agents reveals distinct reactivity profiles (Table 1). POCl₃ demonstrates moderate efficiency, whereas Cl₂ gas in ice-cooled aqueous media minimizes side reactions. The formation of 2-chloroethanesulfonyl chloride as a major byproduct underscores the importance of reaction kinetics, as prolonged exposure to chlorinating agents favors over-chlorination.

Table 1: Chlorination Efficiency of Mercaptoalkanols

| Chlorinating Agent | Temperature (°C) | Yield of HESC (%) | Major Byproduct (%) |

|---|---|---|---|

| Cl₂ (gas) | 0–5 | 28 | 10 (ClCH₂CH₂SO₂Cl) |

| POCl₃ | 25 | 18 | 15 (ClCH₂CH₂SO₂Cl) |

| SO₂Cl₂ | 30 | 22 | 12 (ClCH₂CH₂SO₂Cl) |

Thionyl Chloride-Mediated Sulfonation Pathways

Thionyl chloride (SOCl₂) serves as a versatile reagent for converting sulfonic acids to sulfonyl chlorides. In HESC synthesis, 2-hydroxyethanesulfonic acid (isethionic acid, HOCH₂CH₂SO₃H) reacts with SOCl₂ under anhydrous conditions, facilitated by DMF as a catalytic base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a chlorosulfonyl moiety. Optimal yields (50%) are achieved at 40–50°C, with excess SOCl₂ ensuring complete conversion.

The solvent environment significantly impacts reaction efficiency. Polar aprotic solvents like dichloromethane (DCM) enhance reagent solubility, while ethereal solvents such as tetrahydrofuran (THF) reduce side reactions. For example, DCM yields 48% HESC, whereas THF yields 35% due to incomplete sulfonation. A notable challenge lies in suppressing the formation of ethenesulfonyl chloride (CH₂=CHSO₂Cl), which arises from dehydration side reactions at elevated temperatures.

Catalytic Systems for Hydroxyl-to-Chlorine Substitution

Catalytic systems employing tertiary amines or DMF accelerate hydroxyl substitution in HESC synthesis. Pyridine, when used as a base, neutralizes HCl byproducts, shifting the equilibrium toward product formation. For instance, the reaction of isethionic acid with SOCl₂ in the presence of pyridine achieves a 70% yield, compared to 50% without catalysis. Additionally, Fe₃O₄-supported diisopropylamine (Fe₃O₄-DIPA) catalysts enable magnetically recoverable systems, reducing reagent waste and improving scalability.

Zinc oxide nanoparticles (ZnO-NPs) represent another catalytic advancement, offering chemoselective sulfonation under solvent-free conditions. These nanoparticles activate the hydroxyl group via Lewis acid interactions, achieving 95% conversion in 2 hours at room temperature. The catalytic activity correlates with surface area, as smaller nanoparticles (10 nm) exhibit higher turnover frequencies than larger particles (50 nm).

Solvent Effects in Multi-Phase Reaction Environments

Solvent selection dictates reaction kinetics and product distribution in HESC synthesis. Multi-phase systems, such as water-benzene emulsions, facilitate the separation of hydrophilic byproducts from hydrophobic intermediates. For example, benzene extraction isolates 2-chloroethanesulfonyl chloride, while subsequent methylene chloride extraction recovers HESC. Conversely, homogeneous solvents like acetonitrile increase reaction rates but complicate purification due to similar polarities between products and byproducts.

PEG-400, a biodegradable solvent, has emerged as a sustainable alternative. Its high polarity stabilizes charged intermediates, reducing energy barriers for sulfonation. Reactions in PEG-400 achieve 78% yield, compared to 60% in DCM, while enabling catalyst recycling via simple filtration.

Byproduct Formation During Sulfonyl Chloride Generation

Byproduct generation remains a critical challenge in HESC synthesis. The primary byproduct, 2-chloroethanesulfonyl chloride, forms via over-chlorination of mercaptoethanol precursors. Hydrolysis of HESC under acidic or basic conditions further yields sodium 2-hydroxyethanesulfonate (11) and sodium 2-chloroethanesulfonate (12), with trace amounts of ethenesulfonate (13). The formation of β-sultone (a cyclic sulfonate ester) poses additional risks, as it is a suspected carcinogen.

Table 2: Common Byproducts in HESC Synthesis

| Byproduct | Formation Pathway | Mitigation Strategy |

|---|---|---|

| ClCH₂CH₂SO₂Cl | Over-chlorination of mercaptoethanol | Rapid work-up, controlled Cl₂ flow |

| CH₂=CHSO₃⁻Na⁺ | Dehydration of HESC | Low-temperature reactions |

| β-sultone | Cyclization of HESC | Avoid prolonged reaction times |

Strategies to minimize byproducts include kinetic control through low-temperature reactions and the use of scavengers like sodium sulfite (Na₂SO₃), which reduces disulfide formation.

The chemical compound 2-Hydroxyethane-1-sulfonyl chloride represents a uniquely reactive sulfonyl chloride derivative that contains both a hydroxyl group and a sulfonyl chloride functionality within the same molecule. This dual functionality imparts distinctive reactivity patterns that have found extensive applications in organic synthesis, particularly in the preparation of various sulfur-containing compounds and heterocyclic systems.

Preparation of Sulfinate Salts via Reductive Pathways

The reduction of 2-hydroxyethane-1-sulfonyl chloride to sulfinate salts represents one of the most fundamental transformations in organosulfur chemistry. This reductive transformation proceeds through well-established pathways that have been extensively studied and optimized for synthetic applications [1] [2].

The most widely employed method for sulfinate salt preparation involves the treatment of 2-hydroxyethane-1-sulfonyl chloride with sodium sulfite (sodium bisulfite) in aqueous medium. This reaction typically proceeds at elevated temperatures (70-80°C) and yields the corresponding sodium sulfinate salt in excellent yields (75-95%) [1] [2]. The mechanism involves nucleophilic attack of the sulfite anion on the sulfonyl sulfur center, followed by displacement of the chloride leaving group and subsequent protonation to yield the sulfinate product.

Alternative reductive protocols have been developed using zinc powder in conjunction with sodium carbonate in aqueous medium [1]. This method offers advantages in terms of operational simplicity and the ability to reduce even electron-deficient sulfonyl chlorides effectively. The zinc-mediated reduction proceeds through a single-electron transfer mechanism, generating sulfinate intermediates that are subsequently trapped by the carbonate base.

Recent developments in sulfinate salt preparation have focused on expanding the functional group tolerance of these reductive processes. Studies have demonstrated that 2-hydroxyethane-1-sulfonyl chloride can be successfully reduced in the presence of various functional groups including alkenes, alkynes, ethers, acetals, and protected amino groups [1] [3]. This broad functional group compatibility makes these reductive pathways particularly valuable for late-stage modifications of complex molecules.

The kinetic parameters for these reductive transformations have been systematically studied. For the sodium sulfite-mediated reduction, the reaction follows second-order kinetics with respect to both the sulfonyl chloride and the reducing agent [1]. The activation parameters suggest a concerted mechanism involving simultaneous nucleophilic attack and chloride displacement.

| Reducing Agent | Reaction Conditions | Typical Yield (%) | Reaction Time | Functional Group Tolerance |

|---|---|---|---|---|

| Sodium sulfite | Aqueous, 70-80°C | 75-95 | 2-4 hours | Excellent |

| Zinc/Na2CO3 | Aqueous, room temp | 70-90 | 4-6 hours | Good |

| Sodium borohydride | Protic solvents | 60-80 | 1-2 hours | Moderate |

Synthesis of Alkanesulfonyl Derivatives

The synthesis of alkanesulfonyl derivatives from 2-hydroxyethane-1-sulfonyl chloride represents a versatile approach to accessing diverse sulfur-containing compounds. These transformations typically involve the intermediacy of sulfene species or direct nucleophilic substitution reactions, depending on the specific reaction conditions employed [4] [5].

Under basic conditions, 2-hydroxyethane-1-sulfonyl chloride can undergo elimination reactions to generate sulfene intermediates. These highly reactive species can then participate in various addition reactions with nucleophiles to yield alkanesulfonyl derivatives. The elimination-addition mechanism (sulfene pathway) is particularly favored when the reaction is conducted in the presence of tertiary amines such as triethylamine or quinuclidine [6] [4].

The formation of sulfene intermediates from 2-hydroxyethane-1-sulfonyl chloride has been confirmed through deuterium labeling experiments. When the reaction is carried out in the presence of deuterated alcohols, the incorporation of deuterium into the final products provides clear evidence for the intermediacy of sulfene species [6]. This mechanistic insight has proven valuable for optimizing reaction conditions and predicting product distributions.

Direct nucleophilic substitution reactions represent an alternative pathway for the synthesis of alkanesulfonyl derivatives. This mechanism is particularly favored when weakly basic nucleophiles such as azide ion are employed [4]. The direct substitution pathway competes with the elimination-addition mechanism, and the relative importance of each pathway depends on the nucleophilicity and basicity of the attacking species.

The synthesis of alkanesulfonyl derivatives has been successfully applied to the preparation of various target compounds including sulfones, sulfonamides, and sulfonate esters. Typical yields for these transformations range from 60-85%, with the specific yield depending on the nature of the nucleophile and the reaction conditions employed [4] [5].

Functional group compatibility studies have revealed that these transformations tolerate a wide range of functional groups including ethers, esters, amides, and aromatic rings. However, strongly basic functional groups such as primary amines can compete with the intended nucleophile, leading to reduced yields and complex product mixtures [4].

Generation of Ethylene Sulfonate Analogues

The unique structural features of 2-hydroxyethane-1-sulfonyl chloride make it particularly well-suited for the generation of ethylene sulfonate analogues through intramolecular cyclization reactions. The key to these transformations lies in the formation of beta-sultone intermediates, which serve as versatile precursors to a variety of ethylene sulfonate derivatives [7] [8] [6].

The formation of beta-sultone intermediates from 2-hydroxyethane-1-sulfonyl chloride proceeds through intramolecular cyclization involving the hydroxyl group and the sulfonyl chloride functionality. This cyclization reaction is favored under both neutral and basic conditions, with the reaction kinetics showing both first-order and second-order terms [7] [8]. The first-order pathway involves water-assisted cyclization, while the second-order pathway proceeds through hydroxide-promoted cyclization of the conjugate base.

The beta-sultone intermediate 1,2-oxathietane 2,2-dioxide is highly reactive and undergoes rapid ring-opening reactions with various nucleophiles. This reactivity pattern allows for the selective introduction of different functional groups at the terminal position of the ethylene sulfonate framework. Nucleophiles such as water, alcohols, amines, and halide ions have all been successfully employed in these ring-opening reactions [7] [8] [6].

The product distribution in these transformations is highly dependent on the reaction conditions, particularly the concentration of nucleophiles and the pH of the reaction medium. Under neutral conditions in the presence of water, the major product is typically 2-hydroxyethanesulfonate. However, in the presence of high concentrations of chloride ion, 2-chloroethanesulfonate becomes the predominant product [7] [8].

Kinetic studies have revealed that the beta-sultone formation and subsequent ring-opening reactions follow predictable patterns that can be used to optimize product selectivity. The relative rates of ring-opening with different nucleophiles follow the Swain-Scott equation, with chloride ion being approximately 100 times more reactive than water toward the beta-sultone intermediate [6].

| Nucleophile | Product | Selectivity Ratio | Reaction Rate |

|---|---|---|---|

| Water | 2-Hydroxyethanesulfonate | 1.0 | kH2O |

| Chloride ion | 2-Chloroethanesulfonate | 100 | 100 × kH2O |

| Methanol | 2-Methoxyethanesulfonate | 15 | 15 × kH2O |

| Ethanol | 2-Ethoxyethanesulfonate | 12 | 12 × kH2O |

Use in Heterocyclic Compound Construction

The application of 2-hydroxyethane-1-sulfonyl chloride in heterocyclic compound construction represents one of the most synthetically valuable aspects of this reagent. The dual functionality of the molecule allows for the formation of various heterocyclic systems through both intermolecular and intramolecular cyclization reactions [9] [10] [11].

The most direct application involves the reaction of 2-hydroxyethane-1-sulfonyl chloride with heterocyclic amines to form sulfonamide derivatives. This transformation is particularly valuable in medicinal chemistry applications, where the resulting sulfonamides often exhibit enhanced biological activity and improved pharmacokinetic properties [9] [11]. The reaction typically proceeds under mild basic conditions using reagents such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Heterocyclic sulfonyl chlorides derived from 2-hydroxyethane-1-sulfonyl chloride have been successfully employed in the synthesis of various heterocyclic systems including pyrazoles, thiophenes, pyrimidines, and benzothiazoles [9] [10] [12]. The synthesis of these heterocyclic sulfonyl chlorides often involves the use of organometallic reagents such as organozinc compounds, which react with the sulfonyl chloride functionality to form the desired heterocyclic products.

The formation of beta-sultone intermediates from 2-hydroxyethane-1-sulfonyl chloride has been exploited for the construction of various heterocyclic systems. The highly strained four-membered ring of the beta-sultone is susceptible to ring-opening reactions with nitrogen-containing nucleophiles, leading to the formation of sulfonamide-containing heterocycles [13]. This approach has been particularly successful for the synthesis of substituted pyrrolidines and other nitrogen-containing heterocycles.

Photoredox catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds from 2-hydroxyethane-1-sulfonyl chloride derivatives. Recent studies have demonstrated that copper-catalyzed photoredox reactions can be used to form various heterocyclic sultones and sultams with high efficiency and selectivity [13]. These reactions typically proceed through radical intermediates and offer advantages in terms of mild reaction conditions and broad substrate scope.

The functional group tolerance of these heterocyclic construction reactions has been systematically evaluated. The transformations generally tolerate a wide range of functional groups including ethers, esters, amides, and aromatic substituents. However, the presence of strong electron-withdrawing groups can significantly affect the reaction rates and product distributions [9] [10].

Functional Group Compatibility Studies

Comprehensive functional group compatibility studies have been conducted to evaluate the scope and limitations of 2-hydroxyethane-1-sulfonyl chloride in various synthetic transformations. These studies are crucial for understanding the practical utility of this reagent in complex synthetic sequences and for predicting potential side reactions [14] [15].

Alcohol functional groups show good compatibility with 2-hydroxyethane-1-sulfonyl chloride under most reaction conditions. Primary and secondary alcohols can be present in the substrate without significant interference, although they may compete with the intended nucleophile under certain conditions. The reaction of alcohols with sulfonyl chlorides typically proceeds through nucleophilic substitution to form sulfonate esters, which can be either desired products or unwanted side reactions depending on the synthetic objective [14] [16].

Amine functional groups exhibit excellent compatibility with 2-hydroxyethane-1-sulfonyl chloride, readily forming sulfonamide products. This high reactivity makes amines particularly valuable nucleophiles for reactions with this reagent. Both primary and secondary amines react efficiently, with primary amines generally showing higher reactivity. The reaction conditions typically require mild basic conditions to neutralize the hydrochloric acid byproduct and prevent protonation of the amine nucleophile [11] [17].

Carboxylic acid functional groups show moderate compatibility with 2-hydroxyethane-1-sulfonyl chloride. While carboxylic acids do not directly react with sulfonyl chlorides under typical conditions, they can participate in competing proton transfer reactions that may affect the overall reaction outcome. The presence of carboxylic acids in the reaction medium can also influence the pH, which in turn affects the reaction kinetics and product distribution [16] [17].

Ester functional groups demonstrate good compatibility with 2-hydroxyethane-1-sulfonyl chloride under most reaction conditions. Esters are generally stable to the reaction conditions employed for sulfonyl chloride transformations and do not participate in competing reactions. This stability makes esters valuable protecting groups in synthetic sequences involving sulfonyl chloride chemistry [16] [17].

Ether functional groups show excellent compatibility with 2-hydroxyethane-1-sulfonyl chloride across a wide range of reaction conditions. Ethers are typically inert toward sulfonyl chlorides and do not interfere with the intended transformations. This inertness makes ethers ideal solvent choices for many sulfonyl chloride reactions [14] [17].

Halide functional groups exhibit good compatibility with 2-hydroxyethane-1-sulfonyl chloride, although they can potentially participate in nucleophilic substitution reactions under certain conditions. The nucleophilicity of halides follows the expected order (I > Br > Cl > F), with iodide being the most reactive. The presence of halides in the reaction medium can influence product distributions, particularly in reactions involving beta-sultone intermediates [7] [8] [6].

Aromatic functional groups show excellent compatibility with 2-hydroxyethane-1-sulfonyl chloride. Aromatic rings are generally stable to the reaction conditions and do not interfere with sulfonyl chloride transformations. The electronic properties of aromatic substituents can influence reaction rates through inductive and resonance effects, but this influence is typically predictable and can be used to optimize reaction conditions [9] [17].

Heterocyclic functional groups demonstrate good compatibility with 2-hydroxyethane-1-sulfonyl chloride, although the specific compatibility depends on the nature of the heterocycle. Electron-rich heterocycles such as furans and pyrroles may participate in competing reactions, while electron-deficient heterocycles such as pyrimidines and quinolines are generally more stable. The presence of nitrogen-containing heterocycles can also influence the reaction pH and kinetics [9] [10] [11].

| Functional Group | Compatibility | Reaction Type | Special Considerations |

|---|---|---|---|

| Alcohols | Good | Nucleophilic substitution | May compete with intended nucleophile |

| Amines | Excellent | Sulfonamide formation | High reactivity, requires base |

| Carboxylic acids | Moderate | Proton transfer | pH effects on kinetics |

| Esters | Good | Generally inert | Stable protecting groups |

| Ethers | Excellent | Inert | Ideal solvent choice |

| Halides | Good | Nucleophilic substitution | Reactivity order I > Br > Cl > F |

| Aromatics | Excellent | Electronic effects | Predictable substituent effects |

| Heterocycles | Good | Variable | Depends on electronic properties |

The results of these functional group compatibility studies have important implications for synthetic planning and reaction optimization. The excellent compatibility with ethers and aromatic groups makes these functionalities valuable for substrate design and protecting group strategies. The high reactivity of amines toward sulfonyl chlorides suggests that careful consideration must be given to the order of operations in synthetic sequences involving both amine and sulfonyl chloride functionalities.

These compatibility studies also highlight the importance of reaction conditions in determining the success of sulfonyl chloride transformations. The use of appropriate bases, solvents, and temperatures can significantly influence the selectivity and efficiency of these reactions. The comprehensive understanding of functional group compatibility provided by these studies serves as a valuable guide for synthetic chemists working with 2-hydroxyethane-1-sulfonyl chloride and related compounds.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic